10-(4-fluorophenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
10-(4-fluorophenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one is a useful research compound. Its molecular formula is C19H14FNO4 and its molecular weight is 339.322. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques
A variety of synthesis techniques have been developed for compounds similar to 10-(4-fluorophenyl)-2,3,7,10-tetrahydro1,4dioxino2,3−gfuro3,4−bquinolin-9(6H)-one, showcasing their potential in scientific research. One method involves the ultrasonic-assisted Cu-catalyzed multicomponent synthesis of furo3,4−bpyrazolo4,3−fquinolinones derivatives through an efficient reaction of tetronic acid, 5-aminoindazole, and various aromatic aldehydes under ultrasonic irradiation (Damavandi, Sandaroos, & Mohammadi, 2013). Another approach is the one-pot and three-component synthesis of furopyridoquinoxaline derivatives under catalyst-free conditions, highlighting the simplicity and efficiency of generating complex heterocyclic structures (Zhang, Wang, Liu, & Wang, 2017).
Fluorescent Sensors
New fluorescent sensors based on the 1H-pyrazolo3,4−bquinoline skeleton have been developed, acting as sensors for the fluorescence detection of small inorganic cations in various solvents. This application demonstrates the compound's potential in the development of novel sensors with specific sensitivity and selectivity to certain ions (Mac, Uchacz, Wrobel, Danel, & Kulig, 2010).
Antibacterial and Antitubercular Agents
The synthesis and evaluation of quinolone derivatives, including structures related to the specified compound, have been explored for their antibacterial activities. Some derivatives have demonstrated significant activity against resistant bacterial strains, suggesting their potential as novel antibacterial agents (Chen, Fang, Sheu, Hsu, & Tzeng, 2001). Furthermore, novel hexahydro-2H-pyrano3,2−cquinoline analogs derived from similar structures have shown promising antitubercular activities against Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment (Kantevari, Yempala, Surineni, Sridhar, Yogeeswari, & Sriram, 2011).
Anti-inflammatory Activity
Fluorine-substituted 1,4,5,6-tetrahydrobenzohquinazolin-2-amine derivatives have been synthesized and shown to possess enhanced solubility and significant anti-inflammatory activity. This development underscores the compound's utility in designing new anti-inflammatory drugs with improved pharmacokinetic properties (Sun, Gao, Wang, & Hou, 2019).
Properties
IUPAC Name |
17-(4-fluorophenyl)-4,7,14-trioxa-11-azatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3(8),9,12(16)-tetraen-15-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO4/c20-11-3-1-10(2-4-11)17-12-7-15-16(24-6-5-23-15)8-13(12)21-14-9-25-19(22)18(14)17/h1-4,7-8,17,21H,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCNALWTYGTNKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(C4=C(COC4=O)NC3=C2)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.